N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Description

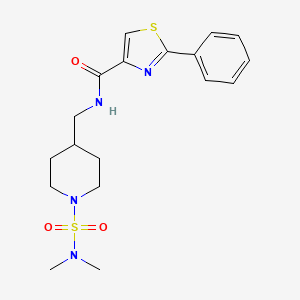

N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic small molecule characterized by a thiazole-4-carboxamide core linked to a piperidine scaffold. The piperidine ring is substituted at the 1-position with a dimethylsulfamoyl group (-SO$2$N(CH$3$)$_2$) and at the 4-position with a methylene bridge connecting to the thiazole moiety. The dimethylsulfamoyl group may enhance metabolic stability and modulate solubility, while the thiazole ring could contribute to aromatic stacking interactions in biological systems.

Properties

IUPAC Name |

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S2/c1-21(2)27(24,25)22-10-8-14(9-11-22)12-19-17(23)16-13-26-18(20-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMFBRGMLRUUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring linked to a thiazole moiety, suggesting interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential as a pharmacological agent.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure includes:

- A piperidine ring which may influence its pharmacokinetic properties.

- A thiazole moiety that is often associated with antifungal and anticancer activities.

- A dimethylsulfamoyl group , which enhances its interaction with biological systems.

Biological Activity Overview

Research has indicated that compounds within the thiazole class exhibit a wide range of biological activities, including:

- Antifungal : Thiazole derivatives have shown significant antifungal activity against pathogens like Candida albicans and Aspergillus species.

- Anticancer : Some studies suggest potential anticancer properties, although specific data on this compound is limited.

Antifungal Activity

A recent study evaluated the antifungal properties of thiazole derivatives, revealing that modifications at the para position of the phenyl moiety significantly impact biological activity. For instance, compounds with electronegative substituents demonstrated enhanced antifungal effects, comparable to established antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Related Thiazole Compounds

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2e | Candida parapsilosis | 1.23 | |

| 2d | Candida albicans | Not specified | |

| Ketoconazole | Candida spp. | Varies | Standard Control |

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis or metabolic pathways.

- Receptor Interaction : It may act on specific receptors, modulating cellular signaling pathways relevant to its therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the dimethylsulfamoyl group and variations in the thiazole structure can significantly alter its efficacy and selectivity against biological targets. Notably, modifications that enhance lipophilicity are correlated with improved membrane permeability and bioavailability .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been extensively studied. For instance, derivatives of thiazoles have been shown to possess notable antibacterial and antifungal activities, leading to their exploration as potential drug candidates.

Table 2: Comparative Biological Activities

Comparison with Similar Compounds

Examples :

- N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (para-methylfentanyl; , Compound 3)

- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (thiophene fentanyl; , Compound 4)

- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (ortho-fluorobutyryl fentanyl; , Compound 11)

| Feature | Target Compound | Fentanyl Analogs |

|---|---|---|

| Core Structure | Thiazole-4-carboxamide + piperidine | Piperidine + aryl/propanamide groups |

| Key Substituents | Dimethylsulfamoyl, phenylthiazole | Phenylethyl, halogenated aryl groups |

| Pharmacological Target | Hypothesized: Enzymes (e.g., kinases) | μ-opioid receptor (agonist activity) |

| Metabolic Stability | Likely enhanced due to sulfamoyl group | Variable; prone to CYP3A4 metabolism |

- Structural Divergence: The absence of a phenylethyl group and the inclusion of a thiazole-carboxamide in the target compound suggest non-opioid mechanisms. The sulfamoyl group may confer selectivity for non-CNS targets compared to fentanyl analogs .

Pyrazole-Piperidine Carboxamides

Example : 1-[(1,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-thienylmethyl)-3-piperidinecarboxamide (, CID 1005568-80-8).

- Similarities : Both compounds incorporate a piperidine ring and sulfonamide/carboxamide functionalities.

- Differences :

- The pyrazole-sulfonyl group in the compared compound vs. thiazole-carboxamide in the target alters electronic properties and steric bulk.

- The thienylmethyl group in the analog may enhance lipophilicity compared to the phenylthiazole group.

- Implications : Thiazole rings in the target compound may offer stronger π-π interactions in protein binding compared to pyrazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.